Sodium 1-hexanesulfonate monohydrate

Catalog No.
S742893
CAS No.
207300-91-2
M.F
C6H16NaO4S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-hexanesulfonate monohydrate

CAS Number

207300-91-2

Product Name

Sodium 1-hexanesulfonate monohydrate

IUPAC Name

sodium;hexane-1-sulfonate;hydrate

Molecular Formula

C6H16NaO4S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2

InChI Key

DZRMSCOMGGNXSC-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCCS(=O)(=O)O.O.[Na]

Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC):

Sodium 1-hexanesulfonate monohydrate functions as an ion-pair reagent in HPLC [, ]. It enhances the separation of ionic and neutral analytes by forming ion pairs with charged compounds. This improves their retention time and peak shape in the chromatogram, leading to better detection and quantification. This technique is particularly useful for analyzing:

  • Small organic compounds: This includes various organic molecules like pharmaceuticals, environmental pollutants, and food additives [].
  • Pharmaceutical products and metabolites: Analyzing drugs and their breakdown products in biological samples is crucial for drug development and pharmacology studies [].

Catalyst in Organic Synthesis:

Beyond its role in analytical techniques, Sodium 1-hexanesulfonate monohydrate also acts as an efficient catalyst in organic synthesis reactions. It facilitates the formation of specific organic compounds, particularly:

  • α-Aminophosphonates: These are valuable building blocks in various pharmaceutical and agrochemical applications. Sodium 1-hexanesulfonate monohydrate catalyzes the reaction between aldehydes/ketones, amines, and triethyl phosphate to yield α-aminophosphonates [].

Sodium 1-hexanesulfonate monohydrate is a white crystalline solid with the molecular formula C6H15NaO4SC_6H_{15}NaO_4S and a molecular weight of approximately 206.23 g/mol. It is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and other analytical techniques. This compound is recognized for its role in enhancing the separation of small organic compounds, pharmaceutical products, and metabolites during chromatographic analysis .

  • In HPLC, sodium 1-hexanesulfonate monohydrate improves the separation of analytes by forming ion pairs. The long hydrocarbon chain interacts with the nonpolar stationary phase, while the sulfonate group interacts with the polar analytes. This alters their retention times, allowing for separation [].
  • While detailed safety data is not always available for research chemicals, it's advisable to handle them with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat [].
, notably as a base in organic coupling reactions, such as Suzuki coupling reactions. It acts as a catalyst in the preparation of alpha-aminophosphonates by facilitating the coupling of aldehydes or ketones with amines and triethyl phosphate. The compound can also be involved in the synthesis of polynuclear oxidobismuth sulfonates through specific reactions with other sulfonates under controlled conditions .

The synthesis of sodium 1-hexanesulfonate monohydrate typically involves the reaction of hexanesulfonic acid with sodium hydroxide or sodium carbonate. The process can be conducted under controlled conditions to ensure the formation of the monohydrate form. The following general steps outline the synthesis:

  • Preparation of Hexanesulfonic Acid: Hexanesulfonic acid can be obtained through sulfonation of hexane using sulfur trioxide or chlorosulfonic acid.
  • Neutralization: The hexanesulfonic acid is neutralized with an appropriate stoichiometric amount of sodium hydroxide or sodium carbonate.
  • Crystallization: The resulting sodium salt can be crystallized from water to yield sodium 1-hexanesulfonate monohydrate .

Sodium 1-hexanesulfonate monohydrate has several important applications:

  • Ion-Pair Chromatography: It serves as an effective ion-pairing reagent, improving the separation and analysis of various organic compounds in HPLC.
  • Analytical Chemistry: Utilized in the analysis of peptides and proteins, it enhances detection sensitivity and resolution during chromatographic processes.
  • Catalysis: Acts as a catalyst in organic synthesis, particularly in the formation of alpha-aminophosphonates and other related compounds .

Interaction studies involving sodium 1-hexanesulfonate monohydrate primarily focus on its role in chromatographic methodologies. Research has shown that it can effectively interact with various analytes, influencing their retention times and separation efficiency during HPLC. Such studies are crucial for optimizing analytical methods and understanding the compound's behavior within complex mixtures .

Sodium 1-hexanesulfonate monohydrate shares structural similarities with other aliphatic sulfonates, which also serve as ion-pairing reagents. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium 1-pentanesulfonateC5H11NaO3SC_5H_{11}NaO_3SUsed in chromatography; shorter carbon chain
Sodium 1-heptanesulfonateC7H15NaO3SC_7H_{15}NaO_3SSimilar applications; longer carbon chain
Sodium 1-octanesulfonateC8H17NaO3SC_8H_{17}NaO_3SEffective for larger organic molecules
Sodium dodecyl sulfateC12H25NaO4SC_{12}H_{25}NaO_4SWidely used surfactant; higher hydrophobicity

Uniqueness

Sodium 1-hexanesulfonate monohydrate is unique due to its specific chain length, which balances hydrophobicity and hydrophilicity effectively, making it particularly suitable for ion-pair chromatography applications involving small to medium-sized organic molecules. Its efficiency in enhancing separation techniques distinguishes it from both shorter and longer-chain sulfonates .

Industrial Production Methods

Industrial production of sodium 1-hexanesulfonate monohydrate employs several well-established synthetic routes, each optimized for specific operational requirements and economic considerations. The primary industrial methodologies encompass alkyl halide reactions with sodium sulfite, direct alkane sulfonation using sulfur trioxide, alkyl mercaptan oxidation processes, and bisulfite addition reactions [1] [2] [3].

Alkyl Halide-Sodium Sulfite Process

The most widely implemented industrial method involves the reaction of 1-bromohexane with sodium sulfite in aqueous solution under elevated temperature and pressure conditions [2] [4]. This process operates at temperatures ranging from 80 to 120 degrees Celsius under pressures of 1 to 10 bar, with typical reaction times extending from 2 to 6 hours [5] [2]. The reaction proceeds via nucleophilic substitution mechanism, wherein the sulfite anion displaces the bromide leaving group to form the sodium hexanesulfonate salt directly [2] [6]. Industrial implementations achieve yields between 85 to 95 percent, making this route economically viable for large-scale production [2].

Direct Alkane Sulfonation with Sulfur Trioxide

Advanced industrial facilities employ direct sulfonation of n-hexane using pure sulfur trioxide gas under solvent-free conditions [1] [7]. This methodology requires specialized equipment including falling-film reactors or thin-film sulfonation systems operating at temperatures between 50 to 120 degrees Celsius and pressures ranging from 10 to 200 bar [1] [9]. The process utilizes an initiator system, typically involving peroxide compounds or methanesulfonic acid-hydrogen peroxide mixtures, to facilitate the radical-mediated sulfonation reaction [1] [7]. Residence times in continuous operations range from 30 to 120 minutes, achieving yields of 90 to 98 percent [1] . This approach offers superior atom economy and reduced waste generation compared to traditional methods [1].

Alkyl Mercaptan Oxidation Route

Industrial production through alkyl mercaptan oxidation employs hexanethiol as the starting material, which undergoes stepwise oxidation using hydrogen peroxide to produce hexanesulfonic acid [3]. The process operates at temperatures between 100 to 110 degrees Celsius under atmospheric to moderate pressure conditions (1 to 5 bar) [3]. Reaction times typically span 0.5 to 2 hours, with the oxidation proceeding through sulfenic and sulfinic acid intermediates before forming the final sulfonic acid product [3]. Subsequent neutralization with sodium hydroxide or sodium carbonate yields the sodium salt with overall yields of 90 to 95 percent [3].

MethodTemperature (°C)Pressure (bar)Reaction TimeYield (%)Key Reagents
Alkyl halide + Sodium sulfite80-1201-102-6 hours85-95R-X + Na₂SO₃
Hexane + Sulfur trioxide (SO₃)50-12010-20030-120 minutes90-98Hexane + SO₃ + initiator
Alkyl mercaptan oxidation100-1101-50.5-2 hours90-95R-SH + H₂O₂
Bisulfite addition reaction25-401-21-3 hours70-85Olefin + NaHSO₃

Laboratory Synthesis Techniques

Laboratory-scale synthesis of sodium 1-hexanesulfonate monohydrate encompasses various methodologies tailored for research applications and small-scale preparations. These techniques prioritize product purity, experimental convenience, and safety considerations over economic optimization [5] [10] [11].

Multi-Step Bromohexane Synthesis Route

The classical laboratory approach involves a six-step synthetic sequence beginning with hexane and proceeding through bromination, nucleophilic substitution, and functional group transformations [5]. The initial bromination employs benzoyl peroxide as a radical initiator in benzene solvent, achieving 45 percent yield under heating conditions for 16 hours [5]. Subsequent steps include treatment with sodium iodide in acetone (97 percent yield, 1 hour at ambient temperature), reaction with phosphorus pentachloride (91 percent yield), treatment with triethylamine in benzene (84 percent yield), hydrolysis with sodium bicarbonate solution (87 percent yield, 1 hour heating), and final hydrogenation using palladium on carbon catalyst (98 percent yield, 2 hours at elevated pressure) [5]. While this multi-step approach requires extensive purification between stages, it provides high-purity final product suitable for analytical applications [5].

Direct Sulfonation with Sulfur Trioxide

Laboratory sulfonation employs concentrated or fuming sulfuric acid containing sulfur trioxide as the active sulfonating agent [12] [13]. The reaction proceeds at temperatures around 50 degrees Celsius, with the sulfur trioxide acting as an electrophile in the sulfonation mechanism [12] [13]. Formation of the electrophilic species occurs through protonation of sulfur trioxide by sulfuric acid, generating the highly reactive sulfonyloxonium ion [12]. The hexane substrate undergoes electrophilic attack at the terminal carbon position, followed by deprotonation to restore neutrality and form the hexanesulfonic acid product [12]. Laboratory implementations achieve yields between 85 to 95 percent, though the method requires specialized ventilation due to the toxic and corrosive nature of sulfur trioxide vapors [13].

Chlorosulfonic Acid Methodology

Chlorosulfonic acid serves as an alternative sulfonating agent for laboratory preparations, offering milder reaction conditions compared to sulfur trioxide systems [14]. The process operates at ambient temperature (approximately 25 degrees Celsius) using hexanol as the starting material [14]. The reaction mechanism involves nucleophilic attack by the alcohol oxygen on the sulfur center of chlorosulfonic acid, followed by elimination of hydrogen chloride gas [14]. Laboratory setups require efficient hydrogen chloride absorption systems to manage the evolved gas safely [14]. Yields typically range from 80 to 90 percent, with the advantage of avoiding high-temperature conditions [14].

Sulfamic Acid Sulfation Process

Sulfamic acid provides a solid reagent alternative for laboratory sulfation reactions, particularly suitable for alcohol substrates [15]. The process requires heating to temperatures between 110 to 160 degrees Celsius for approximately 90 minutes under nitrogen atmosphere to prevent oxidation [15]. The reaction produces ammonium salts directly, eliminating the need for separate neutralization steps [15]. Laboratory yields range from 85 to 92 percent, with the benefit of avoiding hydrogen chloride evolution associated with chlorosulfonic acid methods [15].

Synthetic RouteStarting MaterialKey ConditionsYield (%)AdvantagesLimitations
Multi-step bromohexane route1-BromohexaneNaI/acetone, 1h ambient45-98 (multi-step)High purity productMulti-step complexity
Direct sulfonation with SO₃n-HexaneSO₃/H₂SO₄, 50°C85-95Single-step processRequires special equipment
Chlorosulfonic acid methodHexanolClSO₃H, 25°C80-90Mild conditionsHCl gas evolution
Sulfamic acid sulfationHexanol110-160°C, 90 min85-92No HCl evolutionHigher temperature needed

Purification and Quality Control Protocols

Purification and quality control of sodium 1-hexanesulfonate monohydrate require comprehensive analytical protocols to ensure product specifications meet industrial and research requirements. The purification processes encompass crystallization techniques, chromatographic separations, and extensive analytical characterization [16] [17] [18].

Crystallization and Physical Purification Methods

Primary purification employs recrystallization from aqueous or alcoholic solutions, taking advantage of the differential solubility of the target compound versus impurities [19] [20]. The process typically involves dissolution of the crude product in hot water or methanol, followed by controlled cooling to induce crystallization of pure sodium 1-hexanesulfonate monohydrate [19]. Fractional crystallization may be employed for highly impure starting materials, with multiple recrystallization cycles achieving purities exceeding 99 percent . Alternative purification methods include membrane filtration techniques and activated carbon treatment to remove colored impurities and organic contaminants .

Chromatographic Purification Techniques

High-performance liquid chromatography serves both analytical and preparative functions in sodium 1-hexanesulfonate purification [16] [18]. Ion-pair chromatography using complementary ion-pairing agents provides effective separation of the target compound from related alkanesulfonates and inorganic salts [16] [18]. Preparative chromatographic protocols employ reverse-phase columns with aqueous-organic mobile phases, achieving baseline separation of sodium 1-hexanesulfonate from potential impurities including shorter and longer chain homologs [16].

Analytical Quality Control Specifications

Comprehensive quality control protocols encompass purity determination through ion exchange titration, establishing minimum purity requirements of 98.0 percent [21] [16] [17]. Ultraviolet spectrophotometric analysis provides critical purity indicators, with maximum absorbance specifications at key wavelengths: 1.000 at 210 nanometers, 0.300 at 230 nanometers, and 0.130 at 254 nanometers [21] [22] [16]. Water content determination through Karl Fischer titration ensures hydrate stoichiometry, with specifications typically requiring less than 2.0 percent water for anhydrous grades [19] [16].

Physical and Chemical Characterization Parameters

Physical characterization includes melting point determination, with pure sodium 1-hexanesulfonate exhibiting decomposition temperatures above 300 degrees Celsius [21] [16] [23]. Solution pH measurements of 50 grams per liter aqueous solutions must fall within the range of 5.0 to 7.0, indicating proper neutralization and absence of acidic or basic impurities [16] [17]. Solubility testing confirms clear, colorless dissolution in water at specified concentrations, serving as an indicator of purity and absence of insoluble contaminants [16] [24].

Trace Metal and Ionic Impurity Analysis

Advanced quality control protocols include trace metal analysis using inductively coupled plasma spectroscopy, establishing maximum limits for common metal contaminants including aluminum, calcium, copper, iron, potassium, magnesium, and lead [25]. Ionic chromatography provides quantitative determination of anionic impurities such as chloride, sulfate, and other alkanesulfonates that may arise from synthetic processes or storage conditions [25]. Cation analysis encompasses sodium content verification and detection of ammonium ions that may originate from sulfamic acid-based synthetic routes [25].

ParameterSpecificationTest MethodAcceptance Criteria
Purity (Ion exchange titration)≥98.0%Acidimetric titrationMin 98.0%
UV Absorbance (210 nm)≤1.000UV spectrophotometryMax 1.000
UV Absorbance (230 nm)≤0.300UV spectrophotometryMax 0.300
UV Absorbance (254 nm)≤0.130UV spectrophotometryMax 0.130
Water content≤2.0%Karl Fischer titrationMax 2.0%
pH (50 g/L solution)5.0-7.0pH meter5.0-7.0
Solubility in waterClear, colorlessVisual inspectionPasses
Melting point>300°CMelting point apparatus>300°C
AppearanceWhite crystalline powderVisual inspectionWhite powder

Storage and Stability Considerations

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.06669944 g/mol

Monoisotopic Mass

207.06669944 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2023

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